molecular formula C19H15ClN2O5S B14926369 N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B14926369
M. Wt: 418.9 g/mol
InChI Key: VGQHHNBXUTWMAK-UHFFFAOYSA-N
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Description

N~1~-(2-Chloro-5-nitrophenyl)-3-(2-naphthylsulfonyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both a nitro group and a sulfonyl group in the molecule suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloro-5-nitrophenyl)-3-(2-naphthylsulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonylation: Introduction of the sulfonyl group to the naphthalene ring.

    Amidation: Formation of the amide bond between the sulfonylated naphthalene and the chloronitrophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Aminated derivatives: From the reduction of the nitro group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-Chloro-5-nitrophenyl)-3-(2-naphthylsulfonyl)propanamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Naphthylsulfonyl derivatives: Compounds with similar structural features but different substituents.

Uniqueness

N~1~-(2-Chloro-5-nitrophenyl)-3-(2-naphthylsulfonyl)propanamide is unique due to the combination of a nitro group, a chlorine atom, and a naphthylsulfonyl group in its structure. This combination may confer unique biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C19H15ClN2O5S

Molecular Weight

418.9 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C19H15ClN2O5S/c20-17-8-6-15(22(24)25)12-18(17)21-19(23)9-10-28(26,27)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,21,23)

InChI Key

VGQHHNBXUTWMAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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